(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile
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Overview
Description
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound that features both thiophene and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with acetonitrile in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-acetonitrile share the thiophene ring structure.
Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole and its various substituted forms are structurally related.
Uniqueness
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile is unique due to the combination of both thiophene and oxadiazole rings in its structure. This dual presence allows it to exhibit properties of both classes of compounds, making it versatile for various applications .
Properties
Molecular Formula |
C8H5N3OS |
---|---|
Molecular Weight |
191.21 g/mol |
IUPAC Name |
2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile |
InChI |
InChI=1S/C8H5N3OS/c9-4-3-7-10-8(11-12-7)6-2-1-5-13-6/h1-2,5H,3H2 |
InChI Key |
MIGCJTAXTSPMND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CC#N |
Origin of Product |
United States |
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